7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-[(5-methylfuran-2-yl)methyl]-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-14-5-3-4-6-17(14)23-27-22(34-28-23)12-35-25-26-19-10-21-20(31-13-32-21)9-18(19)24(30)29(25)11-16-8-7-15(2)33-16/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCIEWVNFPEOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=C(O6)C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets in the body may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Oxadiazole-Containing Quinazolinones
Compound A : 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS: 1115970-61-0)
- Key Differences :
- Substituent on oxadiazole : 4-ethylphenyl vs. 2-methylphenyl in the target compound.
- Furan group : Unsubstituted furan-2-yl vs. 5-methylfuran-2-yl.
- Implications: The 2-methylphenyl group in the target compound may improve steric hindrance and metabolic stability compared to the 4-ethylphenyl analog.
Oxadiazole-Fused Chromenones
Compound B : 3-(4-acetyl-5-methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (from )
- Structural Divergence :
- Core : Chromen-2-one vs. quinazolin-8-one.
- Oxadiazole position : Fused to a dihydro-oxadiazole vs. a standalone 1,2,4-oxadiazole.
- Pharmacological Relevance: Compound B exhibited anticonvulsant activity at 30 mg/kg in MES tests, suggesting oxadiazole substituents may enhance CNS activity .
Triazoloquinazoline Derivatives
Compound C : 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (from )
- Key Contrasts :
- Heterocycle : Triazolo[4,3-c]quinazoline vs. [1,3]dioxolo[4,5-g]quinazolin-8-one.
- Substituents : Cinnamoyl vs. oxadiazole-methylsulfanyl.
- Activity Insights :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Oxadiazole vs. Triazole : The oxadiazole in the target compound is less basic than triazole rings in Compound C, which may reduce off-target interactions .
- Substituent Effects : The 2-methylphenyl group likely improves metabolic stability compared to 4-ethylphenyl in Compound A, as smaller alkyl groups reduce CYP450-mediated oxidation .
Biological Activity
The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activities that warrant exploration. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.5 g/mol. It features multiple functional groups that may contribute to its biological activity. The structure includes:
- Furan and oxadiazole rings , which are often associated with various pharmacological properties.
- Sulfur-containing moieties , which can enhance biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to or derived from this structure exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds structurally related to the target compound were tested against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The IC50 values for these compounds ranged from 7 to 24 µM, demonstrating notable selectivity against cancer cells compared to non-cancerous cells like HaCaT keratinocytes .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22 | HCT-116 | 7 |
| Compound 46 | MCF-7 | 15 |
| Compound 46 | HeLa | 18 |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural components.
The mechanism of action for compounds in this class often involves:
- Inhibition of Cell Proliferation : By targeting specific pathways involved in cell growth and survival.
- Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells, which is a critical mechanism for anticancer drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of specific substituents on the furan and oxadiazole rings can significantly influence activity:
- Substituent Variability : Variations in the methyl and phenyl groups can lead to changes in binding affinity and selectivity toward biological targets.
Study on Related Compounds
A study published in ACS Medicinal Chemistry Letters explored a series of derivatives based on similar structural motifs. The research highlighted:
- Quantitative Structure–Activity Relationships (QSAR) : This approach helped identify key structural features that enhance cytotoxicity toward specific cancer cell lines .
Molecular Docking Studies
Molecular docking studies conducted on related compounds revealed potential binding sites on target proteins such as MDM2, which is involved in the regulation of apoptosis. These studies are essential for predicting how the target compound might interact with biological macromolecules .
Q & A
Q. How can computational tools predict the compound’s interactions with novel biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on conserved binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors to prioritize targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
